molecular formula C12H22N4S4 B1206554 Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide CAS No. 20231-01-0

Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide

Cat. No.: B1206554
CAS No.: 20231-01-0
M. Wt: 350.6 g/mol
InChI Key: OOBDBFPYJXJEHC-UHFFFAOYSA-N
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Scientific Research Applications

Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide can be synthesized from 1-methylpiperazine and carbon disulfide . The reaction involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperazines.

Mechanism of Action

The mechanism of action of Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylthiuram disulfide: Similar in structure but with different substituents on the piperazine ring.

    Disulfiram: Known for its use in the treatment of chronic alcoholism, it has a similar disulfide linkage but different functional groups.

Uniqueness

Bis(4-methyl-1-piperazinylthiocarbonyl) disulfide is unique due to its specific piperazine and thiocarbonyl functional groups, which confer distinct chemical and biological properties. Its ability to form stable disulfide bonds makes it valuable in various applications, particularly in the synthesis of sulfur-containing compounds and potential therapeutic agents.

Properties

IUPAC Name

(4-methylpiperazine-1-carbothioyl)sulfanyl 4-methylpiperazine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S4/c1-13-3-7-15(8-4-13)11(17)19-20-12(18)16-9-5-14(2)6-10-16/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBDBFPYJXJEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SSC(=S)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174082
Record name Ewp 815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20231-01-0
Record name 1,1′-(Dithiodicarbonothioyl)bis[4-methylpiperazine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20231-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ewp 815
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ewp 815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 parts of N-methylpiperazine are reacted in 100 parts of water with 2 parts of sodium hydroxide and 4.2 parts of carbon disulfide and oxidized with 16.5 parts of potassium hexacyanoferrate(III). Obtained are 8.6 parts of the compound with 41.1% C, 6.5% H, and 15.7% N (calculated: 41.1% C, 6.3% H, 16.0% N, 36.6% S).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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